Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate
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Overview
Description
Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes an amino group, a methylsulfanyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate can be achieved through several methods. One common approach involves the esterification of 4-amino-3-[(methylsulfanyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-methylbenzoate: Similar structure but lacks the methylsulfanyl group.
Methyl 4-amino-3-[(methylsulfanyl)methyl]benzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methylsulfanyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
50461-34-2 |
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Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 4-amino-3-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO2S/c1-3-14-11(13)8-4-5-10(12)9(6-8)7-15-2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
GRDLQPZISVWIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)CSC |
Origin of Product |
United States |
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